molecular formula C6H5K3O8 B7946712 Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate

Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate

Cat. No.: B7946712
M. Wt: 322.39 g/mol
InChI Key: VYYWVGGAJXBBCA-UHFFFAOYSA-K
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Description

Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C6H5K3O8. It is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate typically involves the reaction of citric acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where citric acid is neutralized by potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the controlled addition of potassium hydroxide to a citric acid solution, followed by crystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: Under specific conditions, it can be reduced to simpler compounds.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylic acids, while reduction can yield alcohols or other reduced forms.

Scientific Research Applications

Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in biochemical assays and as a buffer in biological experiments.

    Industry: It is used in the production of various industrial products, including food additives and cleaning agents.

Mechanism of Action

The mechanism of action of Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This property is particularly useful in biochemical assays and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1,2-dihydroxypropane-1,2,3-tricarboxylate
  • Calcium 1,2-dihydroxypropane-1,2,3-tricarboxylate
  • Magnesium 1,2-dihydroxypropane-1,2,3-tricarboxylate

Uniqueness

Potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate is unique due to its specific potassium ion, which imparts distinct properties compared to its sodium, calcium, and magnesium counterparts. These properties include solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tripotassium;1,2-dihydroxypropane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYWVGGAJXBBCA-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5K3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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